6-Chloropurine riboside (CAS: 5399-87-1) is a highly reactive, pre-glycosylated purine intermediate utilized extensively in the synthesis of modified nucleosides. Its defining structural advantage is the highly electrophilic C6 position, which readily undergoes nucleophilic aromatic substitution (SNAr), combined with a stereochemically pure β-N9-ribofuranosyl linkage. For industrial and laboratory procurement, its primary value lies in its ability to drastically shorten synthetic routes for N6-, O6-, and S6-substituted adenosine and inosine analogs. By providing a pre-installed, stereocenter-perfect ribose ring and a ready-to-displace leaving group, this compound eliminates the need for harsh base activation protocols or low-yielding de novo glycosylation steps [1].
Substituting 6-chloropurine riboside with its free base counterpart (6-chloropurine) shifts the burden of glycosylation entirely to the buyer. Chemical glycosylation of purine bases is notorious for poor regioselectivity (yielding N7 and N9 mixtures) and poor stereoselectivity (α vs. β anomers), which necessitates complex chromatographic separations and often caps isolated yields of the desired N9-β isomer at 30–50% [1]. Conversely, attempting to use natural nucleosides like inosine as starting materials requires multi-step protection, aggressive chlorination (e.g., using POCl3), and deprotection sequences. These harsh activation steps frequently degrade the acid-sensitive ribose moiety, inflating reagent costs, increasing waste, and extending manufacturing timelines compared to using the pre-activated 6-chloropurine riboside[2].
When synthesizing modified nucleosides, establishing the correct N9-β linkage is a major bottleneck. Procuring 6-chloropurine riboside provides a 100% pre-configured N9-β stereocenter. In contrast, performing chemical glycosylation on the 6-chloropurine free base typically results in a mixture of N7/N9 regioisomers and α/β stereoisomers, with isolated yields of the target N9-β isomer often restricted to approximately 31% even under optimized Pummerer-type conditions[1]. This pre-glycosylated advantage eliminates a highly inefficient synthetic step.
| Evidence Dimension | Isolated yield of N9-β nucleoside linkage |
| Target Compound Data | 100% pre-installed N9-β linkage (0 additional steps) |
| Comparator Or Baseline | 6-Chloropurine base + ribosyl donor (~31% isolated yield due to N7/N9 and α/β scrambling) |
| Quantified Difference | Bypasses a ~69% yield loss associated with de novo chemical glycosylation. |
| Conditions | Chemical glycosylation / Pummerer reaction conditions vs. direct procurement of the riboside. |
Procuring the pre-glycosylated riboside eliminates the most yield-limiting and purification-intensive step in nucleoside analog manufacturing.
6-Chloropurine riboside is highly optimized for the rapid generation of N6-substituted adenosine libraries. Because the chlorine atom strongly activates the C6 position, nucleophilic substitution with various amines proceeds directly in a single step, achieving isolated yields between 43% and 98% under mild conditions [1]. If a buyer were to start from inosine, they would need to execute a minimum of three additional steps (global hydroxyl protection, POCl3-mediated chlorination, and subsequent deprotection), which introduces significant yield attrition and requires handling highly corrosive reagents.
| Evidence Dimension | Synthesis steps and yield for N6-modified analogs |
| Target Compound Data | 1 step, 43–98% yield via direct SNAr |
| Comparator Or Baseline | Inosine (3+ steps requiring protection, POCl3 activation, and deprotection) |
| Quantified Difference | Reduces synthetic sequence by at least 2 steps while avoiding corrosive chlorination. |
| Conditions | Direct amination in solvent vs. multi-step protection/activation protocols. |
Direct SNAr capability drastically reduces precursor waste, labor time, and the need for harsh chlorinating agents, streamlining scale-up.
For the production of valuable 2'-deoxyribonucleoside analogs (which are critical antiviral precursors), chemical deoxyribosylation is notoriously unselective. 6-Chloropurine riboside circumvents this by serving as a highly efficient base donor in enzymatic transglycosylation. Using thermophilic nucleoside phosphorylases (e.g., from Geobacillus stearothermophilus), 6-chloropurine riboside achieves up to 90% conversion to 6-chloropurine-2'-deoxyriboside [1]. This biocatalytic route offers superior stereocontrol compared to traditional chemical synthesis, which is plagued by intractable anomeric mixtures.
| Evidence Dimension | Conversion to 2'-deoxyribonucleoside analogs |
| Target Compound Data | Up to 90% conversion via enzymatic transglycosylation |
| Comparator Or Baseline | Chemical deoxyribosylation (Low β-anomer selectivity, high α-anomer byproduct formation) |
| Quantified Difference | Achieves 90% conversion with absolute β-stereoselectivity, avoiding chemical racemic mixtures. |
| Conditions | Enzymatic transglycosylation using immobilized G. stearothermophilus biocatalyst. |
Enables green, highly stereoselective biocatalytic manufacturing of 2'-deoxy antiviral precursors, minimizing downstream purification.
Due to its exceptional SNAr reactivity, 6-chloropurine riboside is the premier starting material for generating diverse libraries of N6-alkyl or N6-aryl adenosines. This direct amination bypasses the need for complex protection/deprotection schemes, making it ideal for the rapid discovery and scale-up of A1 or A3 adenosine receptor agonists and antagonists [1].
The compound serves as an optimal electrophile for reactions with nucleophiles beyond amines. It readily reacts with sodium thiosulfate or alkoxides to produce 6-thioguanosine or 6-O-alkyl inosine derivatives, providing a streamlined route to these critical biochemical probes and pharmaceutical intermediates without risking ribose ring-opening side reactions [2].
In green chemistry workflows, 6-chloropurine riboside is utilized as a highly efficient substrate for enzymatic transglycosylation. By reacting with nucleoside phosphorylases, it enables the stereoselective, high-yield production of 6-chloropurine-2'-deoxyriboside—a key intermediate for hepatitis C and SARS coronavirus antiviral agents—avoiding the toxic reagents and poor selectivity of chemical deoxyribosylation [3].
Irritant